molecular formula HO4Re B083028 Perrhenic acid CAS No. 13768-11-1

Perrhenic acid

Cat. No.: B083028
CAS No.: 13768-11-1
M. Wt: 251.21 g/mol
InChI Key: UGSFIVDHFJJCBJ-UHFFFAOYSA-M
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Description

Discovery and Historical Development of Perrhenic Acid

The discovery of this compound is intrinsically linked to the identification of rhenium itself, representing one of the most complex stories in the history of chemical element discovery. The element rhenium was originally discovered in 1908 by Masataka Ogawa, but he mistakenly assigned it as element 43 (now known as technetium) rather than element 75 and named it nipponium. This initial misidentification delayed the proper recognition of rhenium for nearly two decades, creating a significant gap in the understanding of Group VII chemistry.

The correct identification and naming of rhenium occurred in 1925 when German chemists Walter Noddack, Ida Tacke-Noddack, and Otto Berg successfully detected the element using X-ray spectroscopy in platinum ores and in the mineral columbite. They reported detecting rhenium in platinum ore and in the mineral columbite, and also found rhenium in gadolinite and molybdenite. The element received its current name from the Latin word "Rhenus," meaning Rhine, after the river Rhine in Europe from which the earliest samples had been obtained and worked commercially.

The development of this compound as a distinct chemical entity followed shortly after the discovery of rhenium. In 1928, Noddack and Berg achieved a significant milestone by extracting 1 gram of rhenium from 660 kilograms of molybdenite, demonstrating both the extreme rarity of the element and the challenges associated with its isolation. This achievement was remarkable considering that rhenium has an estimated average concentration of only 1 part per billion in the Earth's crust, making it one of the rarest elements.

The early characterization of this compound involved extensive spectroscopic studies to determine its molecular structure and chemical properties. Initial investigations by Fonteyne observed only three Raman bands for dilute this compound and for solutions of sodium perrhenate, leading to early speculation about octahedral versus tetrahedral molecular geometry. However, subsequent detailed Raman and infrared spectroscopic investigations by Claassen and others conclusively established that the perrhenate ion in dilute solutions possesses tetrahedral symmetry, confirming the structure as ReO₄⁻.

Historical Milestone Year Achievement Reference
Initial Discovery 1908 Ogawa's misidentified discovery as nipponium
Correct Identification 1925 Noddack, Tacke-Noddack, and Berg's discovery
First Isolation 1928 1 gram extracted from 660 kg molybdenite
Structural Confirmation 1960s Tetrahedral geometry established

Position in Group VII Chemistry

This compound occupies a unique position within Group VII chemistry, representing the culmination of oxidation state trends observed throughout the manganese family of elements. Group 7, numbered by International Union of Pure and Applied Chemistry nomenclature, contains manganese, technetium, rhenium, and bohrium, all of which are transition metals lying in the d-block of the periodic table. This group is sometimes called the manganese group or manganese family after its lightest member, though the group itself has not acquired a trivial name because it belongs to the broader grouping of transition metals.

The Group VII elements demonstrate a clear pattern in their electron configurations, particularly in their outermost shells, which results in distinctive trends in chemical behavior. All members of the group readily portray their group oxidation state of +7, and this state becomes more stable as the group is descended. This trend is particularly evident in the formation of oxyanions, where the higher +7 oxidation state is more likely to exist in compounds such as permanganate, pertechnetate, and perrhenate.

Rhenium exhibits several notable oxidation states, including +4, +6, and +7, with the +7 state being most stable and prevalent in this compound. The main oxides of rhenium include rhenium(IV) oxide and rhenium(VII) oxide, with the latter serving as the precursor to this compound formation. When rhenium(VII) oxide dissolves in water, it forms this compound, demonstrating the strong tendency of rhenium to maintain its highest oxidation state in aqueous solution.

The chemical properties of this compound distinguish it significantly from other Group VII compounds, particularly permanganate. Unlike the related permanganate ion, perrhenate is non-oxidizing under normal conditions. This fundamental difference arises from the increased stability of the +7 oxidation state for rhenium compared to manganese, reflecting the general trend of increasing stability of high oxidation states down the group.

The perrhenate anion is tetrahedral, being similar in size and shape to perchlorate and the valence isoelectronic permanganate. The perrhenate anion demonstrates remarkable stability over a broad pH range and can be precipitated from solutions using organic cations. At normal pH conditions, perrhenate exists as metaperrhenate (ReO₄⁻), but at high pH, mesoperrhenate (ReO₅³⁻) forms.

Group VII Element Oxidation States Stability of +7 State Oxyanion Formula
Manganese +2, +3, +4, +6, +7 Least stable MnO₄⁻
Technetium +4, +6, +7 Moderate stability TcO₄⁻
Rhenium +3, +4, +6, +7 Most stable ReO₄⁻
Bohrium Predicted +4, +7 Predicted unstable BhO₄⁻

Evolution of Research on this compound

The research evolution of this compound has undergone several distinct phases, each characterized by advancing analytical techniques and expanding understanding of its chemical behavior and applications. Early research focused primarily on basic structural characterization and synthesis methods, while contemporary investigations emphasize advanced spectroscopic analysis and industrial applications.

The initial phase of this compound research, spanning from the 1920s through the 1960s, concentrated on fundamental structural determination and basic chemical properties. During this period, researchers employed relatively simple spectroscopic techniques to establish the molecular geometry and chemical behavior of this compound. The critical breakthrough came with the definitive establishment of the tetrahedral structure of the perrhenate ion through comprehensive Raman and infrared spectroscopic studies. These investigations revealed that this compound in gaseous form maintains its tetrahedral geometry, as suggested by its formula HReO₄.

The second phase of research, from the 1970s through the 1990s, witnessed significant advances in understanding the chemical reactivity and potential applications of this compound. Researchers discovered that this compound serves as an excellent precursor to various homogeneous catalysts, some of which showed promise in niche applications that could justify the high cost of rhenium. During this period, the catalytic properties of this compound were extensively investigated, leading to the development of hydrogenation and hydrocracking catalysts for the petroleum industry.

Contemporary research on this compound, beginning in the 2000s and continuing to the present, has been characterized by sophisticated analytical techniques and advanced synthetic methodologies. Modern spectroscopic investigations employ operando techniques to study the controlled hydration of rhenium(VII) oxide in real-time. Recent studies have provided comprehensive spectroscopic investigations using Raman, Fourier-transform infrared, and X-ray absorption spectroscopy techniques, complemented by ab initio modeling for confirming spectral assignments. These advanced techniques have enabled researchers to obtain the Raman signature of the Re₂O₇·2H₂O adduct and investigate the evolution kinetics to provide detailed descriptions of the hydration process.

The development of high-purity production methods represents another significant advancement in this compound research. Modern production techniques employ sophisticated electrodialysis methods using bipolar membranes, enabling the production of this compound with concentrations exceeding 115 grams per decimeter cubed while maintaining extremely low impurity levels. These methods utilize ammonium perrhenate solutions with initial rhenium ion concentrations of 5-150 grams per decimeter cubed as diluate, producing concentrate solutions of this compound.

Recent catalytic applications research has expanded the scope of this compound utilization significantly. Contemporary studies have demonstrated the effectiveness of this compound in catalyzing one-pot synthesis reactions for converting biomass resources into valuable chemical products. These investigations describe one-pot three-reaction and four-reaction processes that allow the conversion of xylose and xylan into various secondary and tertiary amines with good overall yields and chemoselectivity.

Research Phase Time Period Focus Areas Key Developments
Fundamental Characterization 1920s-1960s Structure determination Tetrahedral geometry confirmation
Application Development 1970s-1990s Catalytic properties Industrial catalyst development
Advanced Analysis 2000s-Present Operando spectroscopy Real-time hydration studies
High-Purity Production 2010s-Present Purification methods Electrodialysis techniques

The evolution of analytical techniques has been particularly noteworthy in this compound research. Early studies relied on basic Raman and infrared spectroscopy, while contemporary investigations employ advanced techniques including operando spectroscopy, X-ray absorption spectroscopy, and computational modeling. These advanced analytical methods have provided unprecedented insights into the molecular behavior of this compound under various conditions, enabling researchers to understand the detailed mechanisms of hydration, catalysis, and chemical transformation processes.

Properties

IUPAC Name

hydroxy(trioxo)rhenium
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InChI

InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UGSFIVDHFJJCBJ-UHFFFAOYSA-M
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Re](=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

HO4Re
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80894065
Record name Perrhenic acid
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Molecular Weight

251.21 g/mol
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Physical Description

75-80% Aqueous solution: Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name Perrhenic acid
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CAS No.

13768-11-1
Record name Rhenate (ReO41-), hydrogen (1:1), (T-4)-
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Record name Perrhenic acid
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Record name Perrhenic acid
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Preparation Methods

Process Parameters and Optimization

A typical setup uses a glass reactor with a cation-exchange column (e.g., C160 resin) at a flow rate of ≤7.5 bed volumes (BVs) per hour. For instance, dissolving 65.0 g of NH₄ReO₄ in 3.0 dm³ of demineralized water and filtering through the resin column produces HReO₄ with NH₄⁺ impurities <1 mg/dm³. Temperature control (30–50°C) is critical to prevent resin degradation and ensure efficient ion exchange. Post-treatment steps, such as vacuum evaporation at 80°C and 400–500 mbar, concentrate the acid to ~40 g/dm³ HReO₄ while maintaining low metal cation levels (<1 mg/dm³ Na⁺, K⁺).

Solvent Extraction

Solvent extraction offers a scalable route for recovering this compound from industrial waste streams, such as rhenium-containing superalloy scraps. This method employs organic extractants like Alamine 336 (tri-octyl/decyl amine) or Aliquat 336 (methyl-tri-octyl/decyl ammonium chloride) to selectively transfer ReO₄⁻ ions into the organic phase.

Extraction and Re-Extraction Dynamics

In a representative process, a feed solution containing 13.5–43.7 g/dm³ Re is adjusted to pH 2–3 using H₂SO₄. Mixing with 10–20% v/v Alamine 336 in kerosene at an organic-to-aqueous (O/A) ratio of 1:1 achieves >99% Re extraction efficiency. Re-extraction into a 5–10% NH₄OH solution recovers ReO₄⁻ as NH₄ReO₄, which is subsequently converted to HReO₄ via ion exchange.

Table 1: Solvent Extraction Performance

ParameterValueSource
ExtractantAlamine 336 (20% v/v)
O/A Ratio1:1
Extraction Efficiency99.2%
Re-Extractant5% NH₄OH

Challenges

Despite high efficiency, solvent extraction introduces organic contaminants, necessitating post-treatment distillation. Additionally, phase disengagement times increase with higher Re concentrations, complicating continuous operation.

Electrodialysis with Bipolar Membranes

Electrodialysis (ED) using bipolar membranes (BPMs) enables simultaneous purification and concentration of this compound. This method is advantageous for processing dilute Re streams, such as electrowinning solutions.

Two-Cycle Electrodialysis Process

The ED system comprises alternating cation-exchange (MK-40) and anion-exchange (MA-40) membranes, with graphite or platinum electrodes. In the first cycle, a 40 g/dm³ NH₄ReO₄ solution is fed into the diluate chamber, while 30 g/dm³ HReO₄ serves as the electrode solution. Under 20–30 V, ReO₄⁻ migrates to the concentrate chamber, yielding 82.1 g/dm³ Re (110 g/dm³ HReO₄) with NH₄⁺ <89.2 mg/dm³.

The second cycle further purifies the concentrate, reducing NH₄⁺ to <10 mg/dm³ and increasing Re concentration to 329.5 g/dm³ HReO₄.

Table 2: Electrodialysis Performance

ParameterCycle 1Cycle 2Source
Initial [Re]40 g/dm³179.5 g/dm³
Final [Re]82.1 g/dm³329.5 g/dm³
NH₄⁺ Impurity89.2 mg/dm³6.1 mg/dm³
Process Duration185 min8 h

Voltage Stability

Sudden voltage spikes (>50 V) occur due to membrane fouling, limiting operational longevity. Regular membrane cleaning with 10% HCl restores performance.

Direct Synthesis from Rhenium Oxides

This compound can be synthesized directly from rhenium(VII) oxide (Re₂O₇) via controlled hydrolysis. This method is favored for laboratory-scale production due to its simplicity.

Hydrolysis of Re₂O₇

Re₂O₇ reacts exothermically with water:
Re2O7+H2O2HReO4\text{Re}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2\text{HReO}_4
Using ice-cold water mitigates overheating, preventing decomposition to ReO₃. The resulting solution is vacuum-distilled at 40°C to obtain 60–70% w/w HReO₄.

Peroxo this compound Variants

Reaction of Re₂O₇ with hydrogen peroxide yields peroxo derivatives like H₄Re₂O₁₃, which hydrolyze to HReO₄ under acidic conditions. While these complexes are potent oxidation catalysts, their instability limits utility in acid production.

Pyrometallurgical Routes from Rhenium Sulfide

A patented method converts rhenium sulfide (ReS₂) to this compound via oxidative roasting and dissolution.

Process Overview

  • Roasting : ReS₂ is heated at 500–600°C in air, forming Re₂O₇ and SO₂:
    2ReS2+7O2Re2O7+4SO22\text{ReS}_2 + 7\text{O}_2 \rightarrow \text{Re}_2\text{O}_7 + 4\text{SO}_2

  • Absorption : Re₂O₇ vapor is absorbed in water, yielding HReO₄.

  • Purification : Activated carbon removes residual sulfur species, producing >99.9% pure HReO₄.

Scalability and Limitations

This method is suitable for ReS₂-rich ores but requires stringent gas handling due to toxic SO₂ emissions. Yield depends on roasting efficiency, often requiring multiple passes to achieve >95% Re recovery .

Chemical Reactions Analysis

Catalytic Epoxidation of Alkenes

Perrhenic acid and its derivatives catalyze the epoxidation of alkenes using hydrogen peroxide (H₂O₂) as an oxidant. This reaction proceeds under mild, solvent-free conditions with high efficiency.

Key Reaction:
Alkene+H2O2HReO4Epoxide\text{Alkene}+\text{H}_2\text{O}_2\xrightarrow{\text{HReO}_4}\text{Epoxide}

Experimental Data

SubstrateCatalyst LoadingTemperatureTime (h)Yield (%)Selectivity (%)Source
Cyclooctene1 mol% HReO₄70°C6–8>99100
Styrene2 mol% HReO₄80°C129298

Mechanism:

  • Phase Transfer Catalysis : Perrhenate anions (ReO₄⁻) transfer into the organic phase, forming supramolecular interactions that distort the tetrahedral geometry of ReO₄⁻, enhancing its oxidative capacity .

  • Epoxide Formation : The reaction avoids by-products like diols due to the absence of acid-mediated ring-opening .

Dehydration Reactions

This compound efficiently catalyzes the dehydration of primary amides, aldoximes, and urea to nitriles under azeotropic conditions.

Key Reaction:
RCONH2HReO4RCN+H2O\text{RCONH}_2\xrightarrow{\text{HReO}_4}\text{RCN}+\text{H}_2\text{O}

Experimental Conditions

SubstrateCatalyst LoadingSolventTime (h)Yield (%)Source
Benzamide1 mol% HReO₄Toluene495
Acetaldoxime1 mol% HReO₄Mesitylene398

Features:

  • Tolerance to Functional Groups : Aryl, alkyl, and heterocyclic substrates are compatible .

  • Gram-Scale Applicability : Demonstrated in the synthesis of adiponitrile (yield: 94%) .

Prins Cyclization

This compound catalyzes the Prins cyclization of homoallylic alcohols with aldehydes to form tetrahydropyran derivatives.

Key Reaction:
RCHO+HO CH2 3C CH2HReO4Tetrahydropyran\text{RCHO}+\text{HO CH}_2\text{ }_3\text{C CH}_2\xrightarrow{\text{HReO}_4}\text{Tetrahydropyran}

Example Reaction Data

AldehydeHomoallylic AlcoholTime (h)Yield (%)Diastereoselectivity (dr)Source
Hexanal3-Buten-1-ol24853:1
Benzaldehyde3-Buten-1-ol24782:1

Mechanism:

  • Perrhenate Ester Intermediate : Activation of hemiacetals via ReO₄⁻ ester formation facilitates cyclization without strong acid .

  • Catalytic Turnover : Regeneration of HReO₄ via transesterification with silanol by-products .

Redox Reactions

This compound participates in redox processes, particularly in the reduction of Re(VII) to Re(V) or Re(IV).

Key Reaction:
HReO4+HCl+PR3ReOCl3(PR3)2+H2O\text{HReO}_4+\text{HCl}+\text{PR}_3\rightarrow \text{ReOCl}_3(\text{PR}_3)_2+\text{H}_2\text{O}

Reduction Pathways

Reducing AgentProductApplicationSource
Tertiary PhosphinesReOCl₃(PR₃)₂Homogeneous hydrogenation catalysts
H₂ (500°C)Re/ReOₓ on SiO₂Petroleum hydrocracking catalysts

Applications:

  • Hydrogenation Catalysts : ReOCl₃(PR₃)₂ complexes tolerate sulfur-containing substrates .

  • Dehydrogenation : Supported Re catalysts convert alcohols to ketones .

Beckmann Fragmentation

This compound catalyzes the Beckmann fragmentation of α-substituted ketoximes to functionalized nitriles.

Example Reaction:
 CH3 2C NOHHReO4CH3CN+CH3OH\text{ CH}_3\text{ }_2\text{C NOH}\xrightarrow{\text{HReO}_4}\text{CH}_3\text{CN}+\text{CH}_3\text{OH}

Conditions:

  • Catalyst: 1 mol% HReO₄

  • Solvent: Toluene, reflux

  • Yield: 89%

Interaction with Sulfides

This compound reacts with sulfide sources to form thioperrhenate complexes.

Key Reaction:
ReO4+H2SReS4+H2O\text{ReO}_4^-+\text{H}_2\text{S}\rightarrow \text{ReS}_4^-+\text{H}_2\text{O}

Intermediate:

  • [ReO₃S]⁻ forms transiently during the reaction .

Scientific Research Applications

Catalytic Applications

Perrhenic acid is primarily known for its role as a catalyst in various chemical reactions. Its derivatives, such as ammonium perrhenate (NH₄ReO₄), are widely used in catalytic processes:

  • Catalytic Naphtha Reforming : this compound is utilized in the production of reformulated gasoline with low benzene content. It acts as a promoter in platinum-rhenium catalysts, enhancing the yield of liquid hydrocarbons while minimizing unwanted side reactions such as hydrocracking and coking .
  • Hydrodesulfurization : In refineries, this compound aids in the removal of sulfur from fuels, which is crucial for meeting environmental regulations. Its effectiveness in enhancing hydrogen consumption during the hydrodesulfurization process has been documented .

Case Study: Catalytic Performance

A study demonstrated that incorporating this compound into platinum-based catalysts significantly improved the octane rating of reformulated gasoline while reducing aromatic hydrocarbons .

This compound's isotopes play a crucial role in nuclear medicine, particularly in radiopharmaceuticals:

  • Radiolabeling Agents : The compound is used to produce radiolabeled compounds for diagnostic imaging. For instance, rhenium-188 derived from this compound is utilized in targeted radiotherapy due to its favorable physical properties .

Case Study: Radiopharmaceutical Development

Research has shown that rhenium-188-labeled compounds exhibit high efficacy in treating certain cancers, highlighting the importance of this compound in developing advanced therapeutic agents .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

  • Superalloys : Rhenium, derived from this compound, is added to superalloys to enhance their strength and resistance to thermal degradation. This application is critical in aerospace and turbine manufacturing .

Mechanism of Action

Perrhenic acid is often compared with other similar compounds, such as permanganic acid (HMnO4), pertechnetic acid (HTcO4), and perchloric acid (HClO4). While all these compounds are strong acids, this compound is unique due to its weak oxidizing properties and its ability to form stable perrhenate salts with various metals. Unlike permanganic acid, which is a strong oxidizing agent, this compound exhibits only weak oxidation properties .

Comparison with Similar Compounds

Comparison with Group 7 Oxyacids

Perrhenic acid belongs to the Group 7 oxyacids, alongside permanganic acid (HMnO₄) and pertechnetic acid (HTcO₄). Key differences include:

Property HReO₄ HMnO₄ HTcO₄
Oxidation State +7 (stable) +7 (strong oxidizer) +7 (moderate oxidizer)
Acidity Weak (pKa ~1.5) Strong (pKa ~-2.2) Moderate (pKa ~0.3)
Thermal Stability Stable up to 300°C Decomposes explosively Stable under inert conditions
Applications Catalysis, alloy production Disinfection, organic synthesis Nuclear medicine

HReO₄ exhibits weaker oxidizing properties compared to HMnO₄, making it safer for industrial use . Unlike HTcO₄, which is radioactive, HReO₄ is non-radioactive and preferred in materials science .

Comparison of Production Methods

Three primary methods are used to synthesize high-purity HReO₄:

Ion-Exchange Method
  • Process : Ammonium perrhenate (NH₄ReO₄) is passed through a cation-exchange resin (e.g., Purolite C160) to replace NH₄⁺ with H⁺, yielding HReO₄ .
  • Advantages : High purity (>900 g/dm³ Re, impurities <10 ppm), simplicity, and use of recyclable resins .
  • Disadvantages : Requires concentration via evaporation, increasing energy costs .
Solvent Extraction
  • Process : Tributyl phosphate (TBP) or ionic liquids extract ReO₄⁻ from acidic solutions, followed by re-extraction with water or nitric acid .
  • Advantages : Scalable for bulk production.
  • Disadvantages : Low selectivity for NH₄⁺, necessitating additional purification steps (e.g., ion-exchange) .
Electrodialysis
  • Process : Bipolar membranes separate ReO₄⁻ from NH₄⁺, concentrating HReO₄ to >300 g/dm³ .
  • Advantages : High concentration output.
  • Disadvantages : Expensive ion-exchange membranes, rapid membrane degradation, and multi-cycle requirements .

Table 1: Production Method Comparison

Method Purity (ppm) Re Concentration (g/dm³) Cost Key Challenges
Ion-Exchange <100 100–900 Low Energy-intensive evaporation
Solvent Extraction 100–200 100–200 Medium NH₄⁺ contamination
Electrodialysis <10 (post-cycle) Up to 329.5 High Membrane wear, multi-stage

Comparison with Perrhenate Salts

This compound derivatives, such as ammonium perrhenate (NH₄ReO₄) and potassium perrhenate (KReO₄), differ in synthesis and application:

  • NH₄ReO₄ : Produced via rhenium recovery from superalloys; used in catalysis and Re metal production. Requires ion-exchange to remove NH₄⁺ for HReO₄ synthesis .
  • KReO₄ : Less hygroscopic than NH₄ReO₄; used in electroplating. Synthesized by neutralizing HReO₄ with KOH .

Industrial and Environmental Considerations

  • Sustainability: The ion-exchange method aligns with circular economy principles due to resin regeneration and waste minimization .
  • Challenges : Solvent extraction generates acidic waste, while electrodialysis consumes significant energy .

Biological Activity

Perrhenic acid (HReO₄) is a compound of rhenium that has garnered interest due to its potential biological activities, particularly in the fields of cancer treatment and catalysis. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound is produced from rhenium oxides and can be synthesized through various methods, including solvent extraction and ion-exchange techniques. Recent studies have highlighted efficient methods for obtaining high-purity this compound from secondary materials, achieving concentrations exceeding 100 g/dm³ with over 90% recovery efficiency .

Apoptosis Induction

One of the most significant biological activities of this compound is its ability to induce apoptosis in cancer cells. Research indicates that rhenium-based compounds, including perrhenate salts, can trigger programmed cell death through several pathways:

  • DNA Damage : Exposure to β-emitting radionuclides like Rhenium-188 (188Re), which is derived from this compound, leads to DNA strand breaks. This damage activates cellular stress responses, including p53 and BAX signaling pathways, resulting in apoptosis .
  • Cell Cycle Arrest : In studies involving hepatocellular carcinoma (HCC) cell lines, treatment with 188ReO₄ resulted in significant cell cycle arrest at the G2 phase, inhibiting proliferation and leading to decreased tumor formation in vivo .

Antitumor Activity

In vivo studies have demonstrated the antitumor efficacy of this compound derivatives. For instance, Huh7 cells treated with 188ReO₄ showed a marked reduction in tumor growth compared to untreated controls. This suggests that this compound may serve as a potent therapeutic agent against specific types of cancer .

Study 1: Anticancer Effects of Rhenium Compounds

A study published in Nature investigated the effects of rhenium compounds on various cancer cell lines. The findings revealed:

  • Cell Viability : Significant reduction in cell viability was observed in HepG2 cells treated with 188ReO₄.
  • Apoptotic Markers : Increased levels of apoptotic markers (e.g., cleaved caspase-3) were detected following treatment, confirming the induction of apoptosis .

Study 2: Catalytic Properties

This compound also exhibits catalytic properties that can be leveraged in organic synthesis. A study demonstrated its role in catalytic epoxidation reactions, showcasing its utility beyond biological applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Study Biological Activity Cell Line/Model Key Findings
Study 1Apoptosis InductionHepG2Significant reduction in viability; increased apoptotic markers
Study 2Antitumor ActivityHuh7Reduced tumor formation in vivo; G2 phase cell cycle arrest
Study 3Catalytic ActivityVarious organic substratesEffective catalyst for epoxidation reactions

Q & A

Q. What are the standard methods for synthesizing high-purity perrhenic acid, and how can researchers optimize yield?

this compound is typically synthesized via solvent extraction from rhenium-containing solutions. Key parameters include using a phase ratio of 1:1 (organic/aqueous) and a contact time >5 minutes during stripping, achieving >99% Re recovery . For purification, recrystallization from concentrated nitric acid or vacuum distillation is recommended. Researchers should monitor pH (<2) to prevent hydrolysis and ensure Re concentrations >100 g/dm³ .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • X-ray diffraction (XRD): Identifies crystalline phases and confirms the presence of [O₃Re-O-ReO₃(H₂O)₂] in solid-state structures .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR in D₂O detects coordinated water molecules, while ¹⁸⁵Re NMR (though challenging due to low sensitivity) confirms Re oxidation state (VII) .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies Re content and detects trace metal impurities .

Q. How does this compound’s solubility and stability vary under different experimental conditions?

this compound is highly soluble in polar solvents (e.g., water, ethanol). Stability decreases at pH >2 due to hydrolysis, forming ReO₄⁻ (perrhenate ion). For long-term storage, maintain acidic conditions (pH <1) and avoid exposure to reducing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic performance data for this compound in epoxidation reactions?

Discrepancies in catalytic activity often arise from variations in reaction conditions (e.g., solvent polarity, H₂O₂ concentration). To address this:

  • Conduct kinetic studies comparing turnover frequencies (TOF) under controlled parameters .
  • Use in situ infrared spectroscopy to monitor Re=O bond dynamics and identify intermediate species .
  • Cross-validate results with computational models (e.g., DFT calculations) to correlate electronic structure with catalytic efficiency .

Q. What experimental design strategies are recommended for studying this compound’s role in the deoxydehydration (DODH) of biomass-derived diols?

  • Substrate scope screening: Test vicinal diols (e.g., glycerol, 1,2-propanediol) with this compound/Re₂O₇ systems under inert atmospheres to avoid side oxidation .
  • Isotopic labeling: Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in mechanistic studies .
  • Operando XAS (X-ray Absorption Spectroscopy): Track Re oxidation state changes during catalysis to distinguish active species (e.g., Re⁷⁺ vs. Re⁵⁺) .

Q. How can researchers mitigate challenges in reproducing this compound’s reported catalytic activity in industrial-scale hydrogenation reactions?

Reproducibility issues often stem from catalyst support interactions. Solutions include:

  • Surface modification of supports (e.g., SiO₂, Al₂O₃): Pre-treat supports with HNO₃ to enhance Re dispersion and prevent sintering .
  • Controlled reduction protocols: Use H₂ flow at 500°C for 2 hours to activate Re catalysts while avoiding over-reduction to metallic Re .
  • Benchmarking: Compare results with standardized substrates (e.g., cyclohexene hydrogenation) to isolate catalyst-specific effects .

Methodological Guidance

Q. What steps should researchers take to validate this compound’s identity in novel coordination complexes?

  • Elemental analysis: Confirm Re:O ratios via combustion analysis or EDS .
  • Raman spectroscopy: Identify characteristic Re–O stretching bands (~950 cm⁻¹) .
  • Single-crystal XRD: Resolve coordination geometry (e.g., tetrahedral vs. octahedral) and ligand bonding modes .

Q. How should researchers approach conflicting thermodynamic data for this compound’s redox reactions?

  • Calorimetric titration: Measure enthalpy changes (ΔH) under controlled conditions to refine existing thermodynamic tables .
  • Cross-reference computational databases (e.g., NIST): Validate experimental ΔG values against DFT-predicted data .
  • Collaborative verification: Replicate studies in independent labs using identical reagent batches and protocols .

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